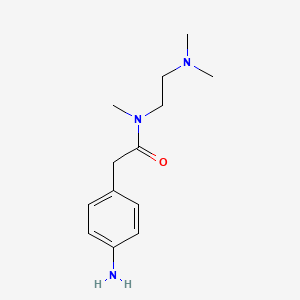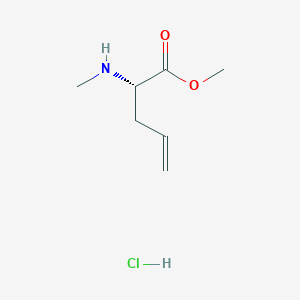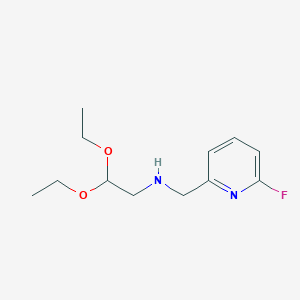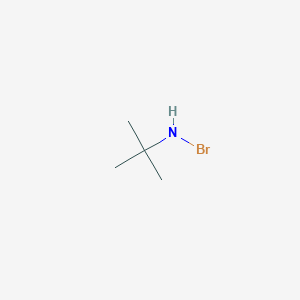![molecular formula C9H5ClN4 B8489857 3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8489857.png)
3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Descripción general
Descripción
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines pyridine, pyrrole, and pyrimidine rings, making it a versatile scaffold for the development of various therapeutic agents, particularly kinase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine typically involves a multi-step process. One common method starts with ethyl cyanoacetate and thiourea, which undergoes a series of reactions including cyclization, chlorination, and condensation . The steps are as follows:
Cyclization: Ethyl cyanoacetate reacts with thiourea in the presence of a base to form a pyrimidine intermediate.
Chlorination: The intermediate is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position.
Condensation: The chlorinated intermediate undergoes further condensation reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach reduces the reaction time and improves the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki Coupling: Utilizes palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki coupling can introduce various aryl or alkyl groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis, particularly in cancer cells.
Pharmaceutical Industry: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Biology: Researchers use this compound to study molecular interactions and pathways involved in disease mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine primarily involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby inhibiting their activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling events .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a similar structure but different biological activity.
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor, used in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different scaffold.
Uniqueness
4-Chloro-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidine is unique due to its combined pyridine, pyrrole, and pyrimidine rings, which provide a versatile platform for chemical modifications. This structural uniqueness allows for the development of a wide range of derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H5ClN4 |
|---|---|
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H5ClN4/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h1-4H,(H,12,13,14) |
Clave InChI |
BOCZTHREUPEMTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C3=C(N2)N=CN=C3Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-5-[4-(piperidin-1-yl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B8489778.png)

![1-Propanol,3-[(5-methyl-1h-pyrazolo[4,3-b]pyridin-7-yl)amino]-,1-acetate](/img/structure/B8489796.png)





![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8489835.png)



![Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8489858.png)

